![molecular formula C14H14O B1300068 (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol CAS No. 89951-79-1](/img/structure/B1300068.png)
(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
“(4’-Methyl-[1,1’-biphenyl]-3-yl)methanol” is a chemical compound with the molecular formula C13H12O . It is also known by other names such as 4-Biphenylmethanol, 4-Biphenylylmethanol, 4HMB, 4-(Hydroxymethyl)biphenyl, p-Phenylbenzyl alcohol, 4-Phenylbenzyl alcohol, and Biphenyl-4-methanol .
Molecular Structure Analysis
The molecular structure of “(4’-Methyl-[1,1’-biphenyl]-3-yl)methanol” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Polymer Chemistry
(4’-Methyl-[1,1’-biphenyl]-3-yl)methanol: is utilized as a monofunctional alcohol initiator in the ring-opening polymerization of trimethylene carbonate (TMC) and the copolymerization of ε-caprolactone and TMC . This process is crucial for creating biodegradable polymers used in medical applications such as sutures, drug delivery systems, and tissue engineering scaffolds.
Medicinal Chemistry
In the realm of medicinal chemistry, biphenyl derivatives, including (4’-Methyl-[1,1’-biphenyl]-3-yl)methanol , serve as structural moieties in a wide range of compounds with pharmacological activities . They are integral in synthesizing drugs with anti-inflammatory, antimicrobial, and antitumor properties, contributing significantly to the development of new therapeutic agents.
Materials Science
The compound is involved in the synthesis of materials like fluorescent layers in organic light-emitting diodes (OLEDs) and liquid crystals . These materials are pivotal in advancing display technologies and electronic devices, highlighting the compound’s role in the tech industry.
Analytical Chemistry
In analytical chemistry, (4’-Methyl-[1,1’-biphenyl]-3-yl)methanol is used for the rapid quantitative determination of lithium alkyls . This application is essential for analyzing and quantifying lithium content in various samples, which is particularly relevant in the quality control of lithium-ion batteries.
Environmental Science
While specific environmental applications of (4’-Methyl-[1,1’-biphenyl]-3-yl)methanol were not directly found, biphenyl compounds are generally significant in environmental science. They are used in the production of heat-transfer fluids and as intermediates in the synthesis of various environmentally friendly products .
Agriculture
Biphenyl derivatives are used to produce agricultural products . They play a role in synthesizing pesticides and herbicides, contributing to crop protection and yield improvement.
Safety and Hazards
Mechanism of Action
Target of Action
It has been found to act as a monofunctional alcohol initiator during the ring-opening polymerization of trimethylene carbonate (tmc) and copolymerisation of ε-caprolactone and tmc .
Mode of Action
(4’-Methyl-[1,1’-biphenyl]-3-yl)methanol interacts with its targets by initiating the ring-opening polymerization of trimethylene carbonate (TMC) and copolymerisation of ε-caprolactone and TMC . This interaction results in the formation of a polymer, which can have various applications in the field of materials science.
Biochemical Pathways
Its role in the polymerization of trimethylene carbonate (tmc) and copolymerisation of ε-caprolactone and tmc suggests that it may influence the pathways related to polymer synthesis .
Result of Action
The molecular and cellular effects of (4’-Methyl-[1,1’-biphenyl]-3-yl)methanol’s action primarily involve the initiation of the ring-opening polymerization of trimethylene carbonate (TMC) and copolymerisation of ε-caprolactone and TMC . This results in the formation of a polymer, which can have various applications in the field of materials science.
properties
IUPAC Name |
[3-(4-methylphenyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9,15H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPANSIDQWGNVBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362668 |
Source
|
Record name | (4'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89951-79-1 |
Source
|
Record name | (4'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4'-methyl-[1,1'-biphenyl]-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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